REACTION_CXSMILES
|
N12CCCN=C1CC[CH2:4][CH2:3][CH2:2]2.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=1[OH:20].BrCC(OC)=[O:24]>CN1CCCC1=O.C(OCC)(=O)C>[Br:19][C:16]1[CH:17]=[CH:18][C:13]2[NH:12][C:2](=[O:24])[CH:3]([CH3:4])[O:20][C:14]=2[CH:15]=1
|
Name
|
|
Quantity
|
145 μL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Br)O
|
Name
|
|
Quantity
|
115 μL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The sealed reaction mixture
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(OC(C(N2)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |